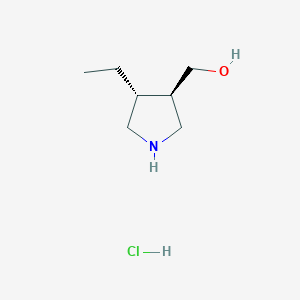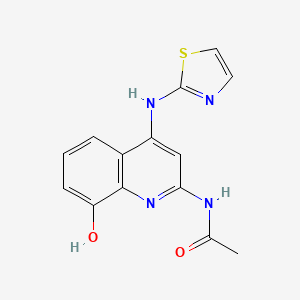
N-(8-Hydroxy-4-(thiazol-2-ylamino)quinolin-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(8-Hydroxy-4-(thiazol-2-ylamino)quinolin-2-yl)acetamide is a complex organic compound that features a quinoline core substituted with a thiazole ring and an acetamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-Hydroxy-4-(thiazol-2-ylamino)quinolin-2-yl)acetamide typically involves multi-step organic reactions
Preparation of Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of Thiazole Ring: The thiazole ring can be introduced through a condensation reaction between a thioamide and a halogenated quinoline derivative.
Formation of Acetamide Group: The final step involves the acylation of the amino group on the thiazole-substituted quinoline with acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
化学反应分析
Types of Reactions
N-(8-Hydroxy-4-(thiazol-2-ylamino)quinolin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the quinoline ring can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The halogenated quinoline derivative can undergo nucleophilic substitution reactions to introduce different substituents on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino-substituted quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
N-(8-Hydroxy-4-(thiazol-2-ylamino)quinolin-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to interact with biological targets.
Biology: Used in studies to understand its interaction with enzymes and receptors, potentially leading to the development of new therapeutic agents.
Materials Science: Explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Industry: Utilized in the synthesis of dyes and pigments, as well as in the development of new catalysts for chemical reactions.
作用机制
The mechanism of action of N-(8-Hydroxy-4-(thiazol-2-ylamino)quinolin-2-yl)acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.
相似化合物的比较
Similar Compounds
- **N-(8-Hydroxy-4-
N-(4-(Thiazol-2-ylamino)quinolin-2-yl)acetamide: Similar structure but lacks the hydroxyl group on the quinoline ring.
N-(8-Hydroxyquinolin-2-yl)acetamide: Similar structure but lacks the thiazole ring.
属性
分子式 |
C14H12N4O2S |
|---|---|
分子量 |
300.34 g/mol |
IUPAC 名称 |
N-[8-hydroxy-4-(1,3-thiazol-2-ylamino)quinolin-2-yl]acetamide |
InChI |
InChI=1S/C14H12N4O2S/c1-8(19)16-12-7-10(17-14-15-5-6-21-14)9-3-2-4-11(20)13(9)18-12/h2-7,20H,1H3,(H2,15,16,17,18,19) |
InChI 键 |
KYEOFBMITBHZCW-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=NC2=C(C=CC=C2O)C(=C1)NC3=NC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



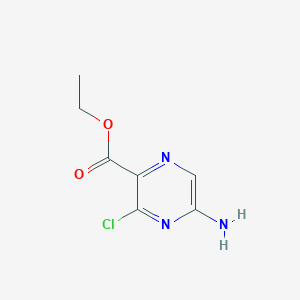

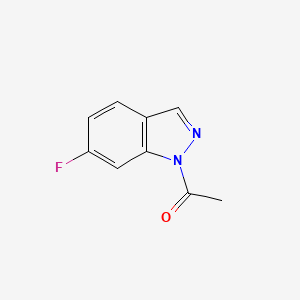

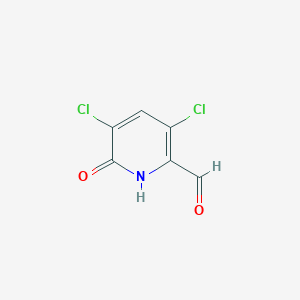

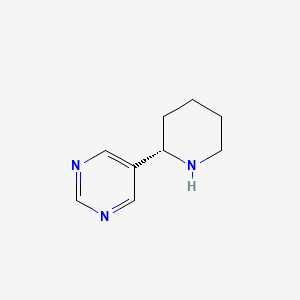
![2-(1-(tert-Butoxycarbonyl)-1-azaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B12952064.png)
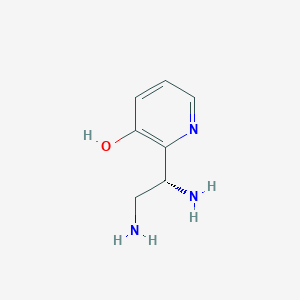
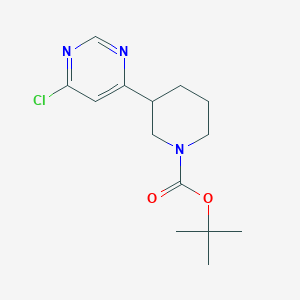
![4-Amino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide](/img/structure/B12952074.png)

